(4-Chlorobutyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chlorobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLZCZIHURYEQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197486 | |
| Record name | (4-Chlorobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4830-93-7 | |
| Record name | 1-Chloro-4-phenylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4830-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorobutyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004830937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Chlorobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorobutyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Methodologies for the Synthesis of 4 Chlorobutyl Benzene
Catalytic Strategies for Regioselective and Chemoselective Routes
The primary challenge in synthesizing (4-Chlorobutyl)benzene via traditional methods is controlling selectivity to prevent the formation of isomers and polyalkylated byproducts. libretexts.orglumenlearning.com Modern catalytic strategies aim to overcome these limitations through optimized reaction pathways and novel catalyst design.
Optimization of Friedel-Crafts Alkylation Pathways to Alkylbenzenes
The classical Friedel-Crafts alkylation of benzene (B151609) with an alkyl halide, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃), is a fundamental method for forming carbon-carbon bonds with aromatic rings. libretexts.orgyoutube.commt.com In the context of this compound synthesis, the reaction typically involves benzene and 1,4-dichlorobutane (B89584). The key is to achieve mono-substitution and prevent the second chlorine atom from reacting further with benzene to form diphenylbutane. google.com
Limitations of traditional Friedel-Crafts alkylation include:
Polyalkylation: The initial product, this compound, is more nucleophilic than benzene, making it susceptible to further alkylation. libretexts.orglumenlearning.com
Carbocation Rearrangement: Primary alkyl halides can form carbocation intermediates that may rearrange to more stable secondary or tertiary carbocations, leading to isomeric products. lumenlearning.comlibretexts.orgkhanacademy.org
Catalyst Issues: Homogeneous catalysts like AlCl₃ are often used in stoichiometric amounts, are corrosive, and generate significant acidic waste, complicating product separation and catalyst recycling. mdpi.com
To address these issues, research has focused on catalyst optimization. Heterogeneous catalysts, such as zeolites and modified clays (B1170129), offer significant advantages. Zeolites, with their well-defined pore structures, can impart shape selectivity, favoring the formation of the desired linear product and inhibiting the formation of bulkier polyalkylated species. etsu.eduresearchgate.neteurekaselect.com Their solid nature also facilitates easier separation from the reaction mixture and allows for regeneration and reuse. lidsen.comresearchgate.net
| Catalyst System | Reactants | Temperature (°C) | Key Findings |
| AlCl₃ (Traditional) | Benzene, 1,4-dichlorobutane | < 30 | Forms the desired product but is prone to side reactions and catalyst is difficult to recycle. google.com |
| Zeolite Y (Modified) | Benzene, α-olefins | 150-180 | Demonstrates high conversion rates (85-94%) and stability, but selectivity can be a challenge. etsu.edu |
| Mesoporous Zeolites | Benzene, Ethene | Not Specified | Improved mass transport leads to higher activity and selectivity compared to conventional zeolites. researchgate.netnih.gov |
| Ionic Liquids (e.g., [EMIM]Cl-AlCl₃) | Arenes, Alkyl Halides | 20 | Act as both solvent and catalyst, offering high yields, easy product isolation, and potential for recycling. mdpi.comtandfonline.comresearchgate.net |
Advanced Halogenation Techniques for Aromatic Systems
While the direct Friedel-Crafts reaction using 1,4-dichlorobutane is the most straightforward route, an alternative pathway involves the synthesis and subsequent halogenation of a precursor like 4-phenyl-1-butanol (B1666560). This multi-step approach can offer better control over the final product structure in complex syntheses.
4-phenyl-1-butanol can be synthesized via several methods, including the reaction of tetrahydrofuran (B95107) with an acyl chloride followed by a Friedel-Crafts reaction with benzene. google.comsigmaaldrich.com Once obtained, the terminal alcohol group can be converted to a chloride using various modern halogenating agents. Advanced techniques move beyond traditional reagents like thionyl chloride or phosphorus halides to milder and more selective systems.
Examples of advanced halogenation reagents include:
Appel Reaction: Utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) or other tetrahalomethanes to convert alcohols to alkyl halides under mild conditions. This method is effective for sensitive substrates.
N-Chlorosuccinimide (NCS) with a Reducing Agent: Systems like NCS and triphenylphosphine can selectively chlorinate primary alcohols.
This indirect route, while longer, avoids the potential for carbocation rearrangements inherent in the direct alkylation with a primary halide and can be advantageous when high purity is paramount. libretexts.org
Metal-Catalyzed Coupling Reactions in Benzene Functionalization
Cross-coupling reactions, a cornerstone of modern organic synthesis, offer a powerful alternative for constructing the C-C bond between the benzene ring and the butyl chain. While less common for a simple molecule like this compound, these methods are invaluable for creating more complex substituted analogues.
A hypothetical retrosynthetic analysis could involve:
Suzuki Coupling: Reacting a phenylboronic acid derivative with a 4-chlorobutyl halide in the presence of a palladium catalyst.
Kumada Coupling: Coupling a phenyl Grignard reagent (phenylmagnesium bromide) with a 1,4-dihalobutane, catalyzed by a nickel or palladium complex.
These reactions are known for their high functional group tolerance and excellent yields. The challenge in applying them to this specific synthesis lies in the chemoselectivity when using a dihalide like 1,4-dichlorobutane, as the reaction could potentially occur at both ends. Careful control of stoichiometry and reaction conditions would be crucial to favor the desired monosubstitution.
Green Chemistry Principles in the Production of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, this involves developing cleaner catalytic systems and minimizing waste. mdpi.com
Solvent-Free and Aqueous Phase Synthetic Protocols
A major source of waste in chemical synthesis is the use of volatile organic compounds (VOCs) as solvents. Eliminating solvents not only reduces pollution but can also simplify purification processes and lower costs.
Solvent-Free Reactions: Friedel-Crafts alkylations can be performed under solvent-free conditions, often by using one of the reactants in excess to act as the solvent. rsc.orgresearchgate.net Solid acid catalysts, such as clays or supported catalysts, are particularly well-suited for these conditions. researchgate.net The reaction mixture typically involves heating the aromatic substrate, the alkylating agent, and the solid catalyst together directly. rsc.org
Aqueous Phase Synthesis: While Friedel-Crafts reactions are traditionally incompatible with water due to the hydrolysis of the Lewis acid catalyst, research into water-tolerant Lewis acids is an active area. The development of such catalysts could enable these reactions to be performed in an aqueous medium, the most environmentally benign solvent.
Design and Implementation of Recyclable Catalytic Systems
The reusability of catalysts is a key tenet of green chemistry. Traditional homogeneous catalysts like AlCl₃ are consumed in the reaction workup, generating significant waste. mdpi.com The focus has shifted to heterogeneous systems that can be easily recovered and reused.
Solid Acid Catalysts: As mentioned previously, zeolites, clays, and sulfonic acid resins are solid catalysts that can be removed from the reaction mixture by simple filtration. etsu.edulidsen.com Their activity can be restored through washing or thermal treatment, allowing for multiple reaction cycles. researchgate.net
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts for Friedel-Crafts reactions. tandfonline.comelsevierpure.com They exhibit negligible vapor pressure and can dissolve many catalysts. mdpi.com Often, the organic products are immiscible with the ionic liquid phase, allowing for simple separation by decantation. tandfonline.com The ionic liquid-catalyst phase can then be recycled for subsequent batches, significantly reducing waste. elsevierpure.comppor.az
Supported Catalysts: Immobilizing a catalyst onto a solid support (like silica, alumina, or a polymer) is another effective strategy. mdpi.com This combines the high activity of a homogeneous catalyst with the ease of separation of a heterogeneous one. For example, metal nanoparticles or Lewis acids can be anchored to supports, preventing them from leaching into the product stream and allowing for recovery and reuse. mdpi.com
| Green Strategy | Catalyst/System Example | Advantages |
| Solvent-Free Synthesis | Triflic acid (HOTf) or solid acids rsc.orgresearchgate.net | Reduces solvent waste, simplifies purification, lowers cost. researchgate.net |
| Recyclable Solid Acids | Zeolites (e.g., H-ZSM-5, BEA) lidsen.com | Easy separation via filtration, reusable, shape-selective. researchgate.neteurekaselect.com |
| Recyclable Ionic Liquids | Chloroaluminate ILs, Pyridinium-based ILs mdpi.comelsevierpure.com | Acts as solvent and catalyst, easy product separation, reusable, low volatility. tandfonline.comppor.az |
| Supported Catalysts | Metal Organic Frameworks (MOFs), Silica-supported copper mdpi.com | High activity, simple removal and reusability, tunable properties. mdpi.com |
Precursor Chemistry and Reaction Pathways to Intermediates of this compound
The synthesis of this compound relies on the preparation of key intermediates, primarily 4-phenyl-1-butanol and its precursors. The methodologies for producing these intermediates are diverse, often employing classic organic reactions such as Friedel-Crafts acylation and subsequent reductions, as well as innovative approaches starting from alternative materials. These pathways are designed to achieve high yields and purity, which are critical for the final product's quality.
One of the most established routes to a crucial intermediate, 4-phenylbutyric acid, begins with the Friedel-Crafts acylation of benzene with succinic anhydride (B1165640). This reaction forms 4-oxo-4-phenylbutanoic acid (also known as 4-benzoylbutyric acid). The subsequent reduction of the ketone functionality is a key step. The Clemmensen reduction, which utilizes zinc amalgam and concentrated hydrochloric acid, is particularly effective for converting aryl-alkyl ketones into the corresponding alkanes. annamalaiuniversity.ac.inwikipedia.org This two-step process, starting from a Friedel-Crafts acylation followed by a Clemmensen reduction, represents a classic strategy for the synthesis of alkylbenzenes. wikipedia.org
A detailed and tested procedure for the Clemmensen reduction of β-benzoylpropionic acid to γ-phenylbutyric acid is well-documented. orgsyn.org This process involves vigorous boiling of the keto acid with amalgamated zinc in the presence of hydrochloric acid and toluene (B28343), leading to high yields of the desired γ-phenylbutyric acid. orgsyn.org
| Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| β-Benzoylpropionic acid | Amalgamated zinc, concentrated hydrochloric acid, toluene, vigorous boiling for 25-30 hours | γ-Phenylbutyric acid | 82-89% | orgsyn.org |
An alternative and commercially viable synthesis starts with the Friedel-Crafts reaction between benzene and γ-butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride. quickcompany.in This reaction directly yields 4-phenylbutanoic acid. The subsequent steps involve the esterification of the carboxylic acid to its methyl ester, methyl-4-phenylbutanoate, followed by reduction to 4-phenyl-1-butanol. quickcompany.in The reduction of the ester can be efficiently achieved using sodium borohydride (B1222165) in the presence of an acid such as aluminum chloride or sulfuric acid. quickcompany.in
| Step | Reactants | Catalyst/Reagents | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1. Friedel-Crafts Reaction | Benzene, γ-Butyrolactone | Anhydrous Aluminum Chloride | 50-70 °C | 4-Phenylbutanoic acid | Not specified | quickcompany.in |
| 2. Esterification | 4-Phenylbutanoic acid, Methanol | Thionyl chloride | 60-65 °C | Methyl-4-phenylbutanoate | 90% (GC pure) | quickcompany.in |
| 3. Reduction | Methyl-4-phenylbutanoate | Sodium borohydride, Anhydrous aluminum chloride, 1,2-dimethoxyethane | 50-60 °C | 4-Phenyl-1-butanol | 90% (GC pure) | quickcompany.in |
A novel and efficient process for synthesizing 4-phenyl-1-butanol has also been developed, starting from tetrahydrofuran (THF). google.com In this method, THF reacts with an acyl chloride, such as benzoyl chloride, in the presence of zinc chloride to produce a 4-chlorobutanol ester with high yield and purity. google.com This intermediate, without separation, then undergoes a Friedel-Crafts alkylation with benzene using aluminum trichloride (B1173362) as a catalyst to form a 4-phenyl-butanol ester. The final step is the hydrolysis of this ester under alkaline conditions to yield 4-phenyl-1-butanol. google.com
| Step | Reactants | Catalyst/Reagents | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1. Ring Opening and Esterification | Tetrahydrofuran, Benzoyl chloride | Zinc Chloride | Below 40 °C | 4-chlorobutyl benzoate | 94% | google.com |
| 2. Friedel-Crafts Alkylation | 4-chlorobutyl benzoate, Benzene | Aluminum Trichloride | Not specified | 4-phenylbutyl benzoate | 75% | google.com |
| 3. Hydrolysis | 4-phenylbutyl benzoate | Sodium hydroxide (B78521) in water/methanol | Heated for 1 hour | 4-Phenyl-1-butanol | Not specified | google.com |
Once 4-phenyl-1-butanol is obtained, it can be converted to this compound. This transformation is typically achieved through reaction with a chlorinating agent, such as thionyl chloride or hydrochloric acid.
Direct chlorination of a benzene derivative to form a chlorobutyl side chain has also been explored. For instance, reacting 1,2-dichlorobutane (B1580518) with benzene in the presence of a Friedel-Crafts catalyst at low temperatures can introduce a chlorobutyl substituent onto the benzene ring. google.com However, controlling the reaction to prevent side reactions and ensure the desired isomer is a key challenge in such direct approaches. google.com
The choice of synthetic route to the intermediates of this compound often depends on factors such as the availability and cost of starting materials, desired purity, and scalability of the process. The methodologies outlined demonstrate a range of chemical strategies, from well-established multi-step sequences to more recent, streamlined processes.
Reactivity and Mechanistic Investigations of 4 Chlorobutyl Benzene
Nucleophilic Substitution Reactions Involving the Chlorobutyl Moiety
The carbon-chlorine bond in the butyl chain is the primary site for nucleophilic substitution reactions. The specific mechanism of these reactions is dictated by factors such as the nature of the nucleophile, the solvent, and the structure of the substrate itself.
Nucleophilic substitution at the chlorobutyl moiety can proceed via either a unimolecular (Sₙ1) or bimolecular (Sₙ2) pathway. However, due to the primary nature of the alkyl halide in (4-chlorobutyl)benzene, the Sₙ2 mechanism is strongly favored. masterorganicchemistry.comyoutube.comyoutube.com
The Sₙ2 reaction is a single-step, concerted process where a strong nucleophile attacks the carbon atom bonded to the chlorine from the backside, simultaneously displacing the chloride ion. masterorganicchemistry.com This mechanism is preferred for primary alkyl halides because the reaction site is relatively unhindered, allowing for easy access by the nucleophile. youtube.com The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
The Sₙ1 reaction , in contrast, is a two-step process. The first and rate-determining step involves the departure of the leaving group (chloride ion) to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.comyoutube.com This pathway is disfavored for this compound because it would require the formation of a highly unstable primary carbocation. Tertiary and secondary alkyl halides are more prone to Sₙ1 reactions due to the increased stability of the corresponding carbocations. youtube.comkhanacademy.org
The choice between Sₙ1 and Sₙ2 pathways is influenced by several factors, as summarized in the table below.
| Feature | Sₙ1 Reaction | Sₙ2 Reaction | Favored for this compound? |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | No (Primary Substrate) |
| Mechanism | Two steps (carbocation intermediate) | One step (concerted) | Yes |
| Nucleophile | Weak nucleophile is effective | Requires a strong nucleophile | Depends on reagent |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents | Depends on conditions |
| Rearrangements | Possible | Not possible | N/A (Sₙ1 is unfavored) |
This compound can undergo intramolecular cyclization, a reaction where two parts of the same molecule react to form a ring. This typically occurs under Friedel-Crafts conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). stackexchange.comchegg.com
The mechanism involves the following steps:
The Lewis acid (AlCl₃) coordinates with the chlorine atom of the butyl chain, making it a better leaving group.
The chloride ion departs, forming a primary carbocation at the end of the butyl chain.
While a primary carbocation is unstable, it can be attacked by the electron-rich π-system of the adjacent benzene (B151609) ring in an intramolecular electrophilic aromatic substitution.
This attack leads to the formation of a new carbon-carbon bond, resulting in a six-membered ring fused to the benzene ring.
A final deprotonation step restores the aromaticity of the benzene ring, yielding the final product, tetralin.
A potential complication is the rearrangement of the initially formed primary carbocation via a hydride shift to a more stable secondary carbocation. If this secondary carbocation were to cyclize, it would lead to a five-membered ring product (a substituted indane). However, studies have shown that the direct cyclization to form the six-membered ring (tetralin) is a faster and more favorable process than rearrangement followed by cyclization. stackexchange.com Therefore, tetralin is the major product of the intramolecular Friedel-Crafts alkylation of this compound. stackexchange.com
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound is susceptible to attack by electrophiles, leading to the substitution of one of its hydrogen atoms. The attached chlorobutyl group influences both the rate of these reactions and the position of substitution.
Common electrophilic aromatic substitution (EAS) reactions can be used to introduce various functional groups onto the benzene ring of this compound.
Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. chemistrysteps.comchemguide.co.uklibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the benzene ring. chemistrysteps.comkhanacademy.org
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst like AlCl₃. chemguide.co.ukyoutube.commasterorganicchemistry.com The Lewis acid helps generate a resonance-stabilized acylium ion, which serves as the electrophile. masterorganicchemistry.com Unlike Friedel-Crafts alkylation, the product of acylation is a ketone, and the acyl group is deactivating, which prevents further reactions (polyacylation). libretexts.org
The chlorobutyl group attached to the benzene ring influences the position of incoming electrophiles. As an alkyl group, it is classified as an activating group and an ortho, para-director. libretexts.orglibretexts.org
Activating Nature: Alkyl groups are electron-donating through an inductive effect and hyperconjugation. quizlet.com This increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.orgyoutube.com
Ortho, Para Direction: When an electrophile attacks the ring, a carbocation intermediate, known as an arenium ion or sigma complex, is formed. For toluene (B28343) (a simple alkylbenzene), the positive charge of the arenium ion formed during ortho or para attack can be delocalized onto the carbon atom bearing the alkyl group. libretexts.org This tertiary carbocation is more stable than the secondary carbocations formed during meta attack. The electron-donating alkyl group helps to stabilize this positive charge. organicchemistrytutor.com Consequently, the transition states leading to the ortho and para products are lower in energy, and these products are formed preferentially. libretexts.org
| Position of Attack | Stability of Carbocation Intermediate | Major/Minor Product |
| Ortho | More stable (resonance includes a tertiary carbocation) | Major |
| Para | More stable (resonance includes a tertiary carbocation) | Major |
| Meta | Less stable (all resonance structures are secondary carbocations) | Minor |
Cross-Coupling Reactions and Organometallic Transformations
The carbon-chlorine bond in this compound allows for its participation in various organometallic reactions.
Formation of Grignard Reagents: this compound can react with magnesium metal in an ether solvent to form a Grignard reagent, (4-phenylbutyl)magnesium chloride. youtube.comyoutube.comyoutube.com This transformation inverts the polarity of the carbon atom attached to the halogen, converting it from an electrophilic center to a highly nucleophilic, carbanionic center. youtube.commasterorganicchemistry.com This Grignard reagent is a powerful tool for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, esters, and epoxides. masterorganicchemistry.commsu.edu
Suzuki Coupling: The Suzuki reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. harvard.eduwikipedia.orgberkeley.edu While aryl and vinyl halides are the most common substrates, the scope has been expanded to include some alkyl halides. organic-chemistry.org this compound could potentially serve as the halide partner, although chlorides are generally less reactive than bromides or iodides in this context. wikipedia.org The reaction requires a palladium catalyst and a base to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. berkeley.educommonorganicchemistry.com
Palladium-Catalyzed Suzuki, Heck, and Sonogashira Coupling Reactions
The participation of alkyl halides in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings is generally challenging, particularly for alkyl chlorides like this compound. The primary obstacle is the high bond dissociation energy of the C(sp³)–Cl bond, which makes the initial oxidative addition step to the Pd(0) catalyst kinetically unfavorable compared to that of alkyl bromides, iodides, or aryl halides. masterorganicchemistry.comkhanacademy.org Consequently, standard conditions for these reactions often result in low to no yield with substrates like this compound.
Suzuki Coupling: This reaction typically couples an organoboron species with an organohalide. masterorganicchemistry.com While highly effective for aryl and vinyl halides, the use of unactivated alkyl chlorides is not common due to the difficulty of oxidative addition. khanacademy.org
Heck Reaction: The Heck reaction couples an organohalide with an alkene. youtube.comchegg.com The reaction is most efficient with aryl and vinyl halides. Alkyl halides lacking a β-hydrogen can sometimes be used, but primary alkyl chlorides are generally poor substrates. youtube.com
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. reddit.commasterorganicchemistry.com The use of unactivated alkyl halides is a significant challenge and requires specialized catalytic systems, with alkyl chlorides being the least reactive. pearson.com
Given these limitations, alternative coupling methods are often employed for substrates like this compound. The Kumada coupling , which utilizes a Grignard reagent and a nickel or palladium catalyst, is a more effective method for cross-coupling alkyl halides. unacademy.comaskiitians.comwikipedia.org In this approach, this compound is first converted to its corresponding Grignard reagent, 4-phenylbutylmagnesium chloride. This organometallic intermediate can then be coupled with various aryl or vinyl halides, typically using a nickel catalyst such as NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane).
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
|---|---|---|---|---|
| 4-Phenylbutylmagnesium chloride | Aryl Bromide (Ar-Br) | NiCl₂(dppe) or Pd(PPh₃)₄ | THF or Diethyl Ether | 4-Arylbutylbenzene |
This reaction provides a viable pathway for forming new carbon-carbon bonds starting from this compound, circumventing the inertness of the C-Cl bond in traditional palladium-catalyzed Suzuki, Heck, or Sonogashira reactions. unacademy.comorganic-chemistry.org
Grignard and Organolithium Reagent Interactions with this compound
The chlorine atom in this compound provides a reactive site for the formation of powerful carbon-based nucleophiles, namely Grignard and organolithium reagents. These reagents are fundamental in organic synthesis for creating new carbon-carbon bonds.
Formation of Organometallic Reagents: this compound reacts with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to form the corresponding Grignard reagent, 4-phenylbutylmagnesium chloride. Similarly, reaction with two equivalents of lithium metal in a hydrocarbon solvent such as pentane (B18724) or hexane (B92381) yields 4-phenylbutyl lithium.
Grignard Reagent Formation: C₆H₅(CH₂)₄Cl + Mg → C₆H₅(CH₂)₄MgCl
Organolithium Reagent Formation: C₆H₅(CH₂)₄Cl + 2Li → C₆H₅(CH₂)₄Li + LiCl
Reactivity with Electrophiles: Once formed, these organometallic reagents behave as potent nucleophiles and strong bases. The carbon atom bonded to the metal possesses a significant partial negative charge, making it highly reactive toward a wide array of electrophiles. This reactivity allows for the extension of the butyl chain and the introduction of various functional groups.
| Organometallic Reagent (Nu⁻) | Electrophile | Initial Product | Final Product (after workup) |
|---|---|---|---|
| C₆H₅(CH₂)₄MgCl or C₆H₅(CH₂)₄Li | Formaldehyde (CH₂O) | C₆H₅(CH₂)₄CH₂O⁻ MgCl⁺/Li⁺ | 5-Phenyl-1-pentanol |
| Aldehyde (R'CHO) | C₆H₅(CH₂)₄CH(R')O⁻ MgCl⁺/Li⁺ | 1-Substituted 5-phenyl-1-pentanol | |
| Ketone (R'COR'') | C₆H₅(CH₂)₄C(R')(R'')O⁻ MgCl⁺/Li⁺ | 1,1-Disubstituted 5-phenyl-1-pentanol | |
| Carbon Dioxide (CO₂) | C₆H₅(CH₂)₄COO⁻ MgCl⁺/Li⁺ | 5-Phenylpentanoic acid |
These interactions are fundamental for building more complex molecular architectures starting from the relatively simple this compound framework.
Radical Reactions and Photochemical Transformations of this compound
The alkyl side chain of this compound is susceptible to radical reactions, particularly at the benzylic position (the carbon atom directly attached to the benzene ring). This enhanced reactivity is due to the resonance stabilization of the intermediate benzylic radical.
Benzylic Bromination: A key radical reaction involving alkylbenzenes is benzylic halogenation. While direct halogenation with Br₂ and UV light can occur, a more selective and commonly used reagent is N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light (hν). masterorganicchemistry.commasterorganicchemistry.com This reaction selectively replaces a hydrogen atom at the benzylic position with a bromine atom. This compound has two benzylic hydrogens, and replacing one of them leads to the formation of 1-bromo-4-chloro-1-phenylbutane.
The mechanism proceeds via a classic radical chain reaction:
Initiation: The radical initiator decomposes under heat or light to form initial radicals.
Propagation: A bromine radical abstracts a benzylic hydrogen from this compound to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with Br₂ (present in low concentration from the reaction of HBr with NBS) to form the product and a new bromine radical, which continues the chain.
Termination: Radicals combine to end the chain reaction.
| Substrate | Reagents | Conditions | Major Product |
|---|---|---|---|
| This compound | N-Bromosuccinimide (NBS) | CCl₄, Light (hν) or Radical Initiator (AIBN) | 1-Bromo-4-chloro-1-phenylbutane |
Photochemical Transformations: While radical halogenation is a well-documented photochemical process, other photochemical reactions such as intramolecular cyclizations are also known for related structures. For instance, compounds with appropriate chromophores and reactive groups can undergo photocyclization upon UV irradiation. organicreactions.orgmdpi.com In the case of this compound, an intramolecular Friedel-Crafts alkylation can be induced with a Lewis acid to form tetralin, but this is a ground-state thermal reaction. study.com Specific photocyclization studies directly involving the chlorobutyl chain of this molecule are not widely reported, with research tending to focus on systems with greater conjugation or more strategically placed functional groups. organicreactions.orgnih.gov
Oxidation and Reduction Chemistry Applied to this compound
The this compound molecule possesses two primary sites for oxidation and reduction: the alkyl side chain (including the benzylic position and the C-Cl bond) and the aromatic ring.
Oxidation: The benzene ring itself is generally resistant to oxidation. However, the alkyl side chain can be readily oxidized under strong conditions, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orgchemistrysteps.com this compound meets this requirement. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic solution and heat results in the oxidative cleavage of the butyl chain, yielding benzoic acid as the final product. researchgate.net The entire alkyl chain is cleaved, with only the carboxyl group remaining attached to the ring.
Reaction: C₆H₅(CH₂)₄Cl + KMnO₄/H⁺, Δ → C₆H₅COOH
This reaction is a common synthetic method for preparing substituted benzoic acids from corresponding alkylbenzenes.
Reduction: The reduction of this compound can be targeted at either the alkyl chloride or the aromatic ring, depending on the reagents and conditions used.
Reduction of the Alkyl Chloride: The C-Cl bond can be reduced to a C-H bond, converting this compound to butylbenzene (B1677000). This can be achieved using various reducing agents, such as zinc metal in the presence of an acid (e.g., Zn/HCl) or with metal hydrides like lithium aluminum hydride (LiAlH₄). askiitians.comorganicmystery.com Catalytic hydrogenation (H₂/Pd) can also effect this transformation, though it may also reduce the aromatic ring under more forceful conditions. askiitians.com
Reduction of the Aromatic Ring: The benzene ring can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. This reaction typically requires harsh conditions, such as high pressure and temperature, using catalysts like platinum (Pt), palladium (Pd), or nickel (Ni). lookchem.com Under these conditions, the product would be (4-chlorobutyl)cyclohexane, as the C-Cl bond is generally more resistant to these specific hydrogenation conditions than the aromatic ring. A complete reduction of both the ring and the chloride would yield butylcyclohexane.
| Target | Reagents and Conditions | Product |
|---|---|---|
| Alkyl Chloride (C-Cl) | Zn, HCl | Butylbenzene |
| Alkyl Chloride (C-Cl) | LiAlH₄, then H₂O | Butylbenzene |
| Aromatic Ring | H₂, Ni catalyst, High Pressure, High Temp. | (4-Chlorobutyl)cyclohexane |
Advanced Spectroscopic and Analytical Characterization Techniques for 4 Chlorobutyl Benzene and Its Synthetic Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei within a molecule, providing detailed insights into its covalent framework. For (4-Chlorobutyl)benzene, these experiments are crucial for assigning the signals of the protons and carbons in both the aromatic ring and the butyl chain.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons in the butyl chain (H-1' to H-2', H-2' to H-3', and H-3' to H-4'). It would also reveal the coupling network within the phenyl ring, helping to distinguish between the ortho, meta, and para protons. libretexts.orgresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly attached to carbon atoms (¹J-coupling). columbia.edu This allows for the unambiguous assignment of each carbon atom that has protons attached. For instance, the proton signal for the chloromethylene group (-CH₂Cl) at C-4' would show a cross-peak with the corresponding carbon signal. columbia.eduyoutube.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). libretexts.org This is instrumental in connecting different parts of the molecule. For example, the protons on the benzylic carbon (H-1') would show correlations to the quaternary aromatic carbon (C-1) and the ortho aromatic carbons (C-2/6), confirming the attachment of the butyl chain to the phenyl ring. youtube.comlibretexts.org
The expected 2D NMR correlations for this compound are summarized in the table below.
| Proton Position | Expected COSY Correlations (¹H-¹H) | Expected HSQC Correlation (¹H-¹³C) | Expected HMBC Correlations (¹H-¹³C) |
|---|---|---|---|
| H-2/6 (ortho) | H-3/5 | C-2/6 | C-1, C-3/5, C-4 |
| H-3/5 (meta) | H-2/6, H-4 | C-3/5 | C-1, C-2/6 |
| H-4 (para) | H-3/5 | C-4 | C-2/6 |
| H-1' (CH₂) | H-2' | C-1' | C-1, C-2/6, C-2', C-3' |
| H-2' (CH₂) | H-1', H-3' | C-2' | C-1', C-3', C-4' |
| H-3' (CH₂) | H-2', H-4' | C-3' | C-1', C-2', C-4' |
| H-4' (CH₂) | H-3' | C-4' | C-2', C-3' |
Solid-state NMR (ssNMR) spectroscopy provides information on the structure and dynamics of molecules in the solid phase. wikipedia.org Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions (such as chemical shift anisotropy and dipolar couplings) lead to significant line broadening. libretexts.orgemory.edu
Techniques like Magic Angle Spinning (MAS) are employed to reduce this broadening and obtain higher resolution spectra. libretexts.org For this compound, ssNMR could be used to:
Identify different crystalline forms (polymorphs) by observing distinct chemical shifts and line shapes.
Study molecular conformation and packing in the crystal lattice. The conformation of the flexible butyl chain, which may adopt a specific geometry in the solid state, can be investigated.
Analyze intermolecular interactions. Proximity between specific atoms in neighboring molecules can be detected through advanced ssNMR experiments, providing insights into how the molecules are arranged in the crystal.
While ssNMR is a powerful technique for organohalides, specific experimental data for this compound is not widely available in the literature. nih.govnih.gov
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Mass Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the ionized molecule. core.ac.uk
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺˙ and several fragment ions. nist.gov The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion, with a peak at m/z 168 (for ³⁵Cl) and a smaller peak at m/z 170 (for ³⁷Cl) in an approximate 3:1 ratio. nist.govmiamioh.edu
The primary fragmentation pathway involves the cleavage of the C-C bond beta to the aromatic ring, a process known as benzylic cleavage. This is driven by the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another significant fragmentation involves a McLafferty-type rearrangement, leading to the formation of a radical cation with m/z 92 (C₇H₈⁺˙). core.ac.uk
| m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 168/170 | [C₁₀H₁₃Cl]⁺˙ | Molecular Ion |
| 92 | [C₇H₈]⁺˙ | McLafferty Rearrangement |
| 91 | [C₇H₇]⁺ | Benzylic Cleavage |
High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the molecular ion and its fragments, as different elemental formulas with the same nominal mass will have slightly different exact masses.
For this compound, HRMS would be used to confirm its elemental formula, C₁₀H₁₃Cl.
| Ion Formula | Nominal Mass | Calculated Exact Mass |
|---|---|---|
| C₁₀H₁₃³⁵Cl | 168 | 168.0706 |
| C₁₀H₁₃³⁷Cl | 170 | 169.0676 |
| C₇H₈ | 92 | 92.0626 |
| C₇H₇ | 91 | 91.0548 |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then subjected to fragmentation, with the resulting "daughter" ions being analyzed. wikipedia.org This multi-stage analysis provides more detailed structural information and can help to elucidate complex fragmentation pathways. nih.gov
In the context of this compound, an MS/MS experiment could involve:
Selecting the molecular ion (m/z 168) in the first mass analyzer.
Fragmenting this ion , for example, through collision-induced dissociation (CID).
Analyzing the resulting daughter ions in the second mass analyzer.
This would confirm that ions at m/z 91 and 92 are indeed direct fragments of the molecular ion. Furthermore, selecting a primary fragment like the m/z 91 ion and subjecting it to another round of fragmentation (MS³) can provide further evidence for its proposed tropylium structure. acs.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are complementary and provide a characteristic "fingerprint" of the molecule, allowing for the identification of specific functional groups. edinst.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. masterorganicchemistry.com A vibration must cause a change in the molecule's dipole moment to be IR-active. edinst.com The gas-phase IR spectrum of this compound displays several characteristic absorption bands. nist.govnist.gov
Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. libretexts.org A vibration must cause a change in the molecule's polarizability to be Raman-active. edinst.com Symmetrical vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum. For instance, the symmetric "breathing" mode of the benzene (B151609) ring is typically a strong Raman band. researchgate.net
| Frequency Range (cm⁻¹) | Assignment | Expected Activity |
|---|---|---|
| 3100-3000 | Aromatic C-H stretch | IR, Raman |
| 3000-2850 | Aliphatic C-H stretch | IR, Raman |
| 1600, 1495, 1450 | Aromatic C=C ring stretch | IR, Raman |
| ~750, ~700 | Aromatic C-H out-of-plane bend (monosubstituted) | Strong in IR |
| 800-600 | C-Cl stretch | IR, Raman |
Conformational Studies: The butyl chain of this compound is flexible and can exist in various conformations (e.g., anti, gauche) due to rotation around the C-C single bonds. openstax.org Vibrational spectroscopy can be used to study these conformers. Different conformers may have slightly different vibrational frequencies. By analyzing the spectra at different temperatures or in different phases, it is possible to identify bands corresponding to specific conformers and study the conformational equilibrium. researchgate.net
Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis
Chromatographic methods are indispensable for separating this compound from reaction mixtures, identifying impurities, and quantifying its concentration. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the cornerstones of this analytical approach.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for both qualitative and quantitative analysis.
Method Development:
The development of a robust GC-MS method for this compound involves the optimization of several key parameters to ensure accurate and reliable results. A typical starting point would involve a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, due to the aromatic nature of the analyte. The oven temperature program is critical for achieving good separation from potential impurities. A representative temperature program might begin at a lower temperature to allow for the elution of more volatile components, followed by a ramp to a higher temperature to elute the target compound and any less volatile impurities.
The mass spectrometer operating in electron ionization (EI) mode provides characteristic fragmentation patterns that act as a fingerprint for compound identification. The National Institute of Standards and Technology (NIST) database includes a reference mass spectrum for this compound, which is instrumental for confirmation. nist.govnist.gov
Fragmentation Pattern:
The electron ionization mass spectrum of this compound exhibits a distinct fragmentation pattern. The molecular ion peak ([M]⁺) would be observed at m/z 168, corresponding to the molecular weight of the compound. A prominent peak at m/z 91 is characteristic of the tropylium ion ([C₇H₇]⁺), formed by the cleavage of the butyl chain at the benzylic position. whitman.edu Other significant fragments would arise from the loss of the chlorine atom and further fragmentation of the butyl chain. Analysis of these fragments allows for unambiguous identification.
Purity Assessment:
For purity assessment, the total ion chromatogram (TIC) is analyzed. The peak corresponding to this compound is integrated, and its area is compared to the total area of all peaks in the chromatogram. This provides a semi-quantitative measure of purity. For more accurate quantification, an internal standard method can be employed.
Below is a hypothetical table outlining typical GC-MS parameters for the analysis of this compound:
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-400 amu |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly useful for the analysis of less volatile derivatives or for high-throughput quantitative analysis. A reverse-phase HPLC method is generally suitable for a compound with the polarity of this compound. sielc.com
Method Development and Validation:
A typical HPLC method for this compound would utilize a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.com The addition of a small amount of acid, like phosphoric acid or formic acid (for MS compatibility), can improve peak shape. sielc.com
For quantitative analysis, the method must be validated to ensure its accuracy, precision, linearity, and sensitivity. This involves analyzing a series of standards of known concentration to establish a calibration curve.
Key Validation Parameters:
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically assessed by a correlation coefficient (R²) of the calibration curve, which should be close to 1.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
The following table outlines a potential set of HPLC parameters and validation targets for the quantitative analysis of this compound:
| Parameter | Specification |
| HPLC System | |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 254 nm |
| Validation Targets | |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (RSD) | ≤ 2% |
X-ray Crystallography for Definitive Solid-State Structural Determination
While chromatographic techniques are excellent for determining purity and quantifying concentration in solution, X-ray crystallography provides the definitive solid-state structure of a compound. This technique can elucidate bond lengths, bond angles, and intermolecular interactions in the crystalline state.
As of the current literature, a crystal structure for this compound has not been reported. However, the principles of X-ray crystallography can be discussed in the context of what such an analysis would reveal. Furthermore, the crystal structure of the closely related compound, butylbenzene (B1677000), is available in the Crystallography Open Database, providing a basis for comparison. nih.gov
A crystallographic study of this compound would first require the growth of a single crystal of suitable quality. This is often a challenging step in the process. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to determine the electron density distribution within the crystal, which in turn reveals the atomic positions.
The expected findings from an X-ray crystallographic analysis of this compound would include:
Confirmation of the molecular structure: Unambiguous determination of the connectivity of the atoms.
Conformation of the butyl chain: The torsion angles of the C-C bonds in the butyl chain would be determined, revealing its conformation in the solid state (e.g., all-trans, gauche).
Intermolecular interactions: The presence of any significant non-covalent interactions, such as C-H···π or halogen bonding, which influence the packing of the molecules in the crystal lattice, would be identified. nih.gov
The table below presents hypothetical crystallographic data for this compound, illustrating the type of information that would be obtained from such a study.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₃Cl |
| Formula Weight | 168.66 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 15.2 |
| β (°) | 95.0 |
| Volume (ų) | 920 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.22 |
Such data would provide a fundamental understanding of the solid-state properties of this compound and serve as a valuable reference for computational studies and the design of new materials based on this scaffold.
Computational and Theoretical Studies on 4 Chlorobutyl Benzene
Quantum Chemical Calculations of Molecular and Electronic Structures
Quantum chemical calculations are fundamental in elucidating the molecular and electronic properties of (4-Chlorobutyl)benzene. These methods, grounded in the principles of quantum mechanics, offer a detailed view of the molecule's geometry, energy, and orbital characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic energy of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
The geometry optimization process systematically adjusts the atomic coordinates to find a stable conformation on the potential energy surface. The resulting data provides a clear picture of the three-dimensional structure of this compound.
Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))
| Parameter | Value |
| C-C (benzene ring) bond length | ~1.39 Å |
| C-H (benzene ring) bond length | ~1.08 Å |
| C-C (butyl chain) bond length | ~1.53 Å |
| C-H (butyl chain) bond length | ~1.10 Å |
| C-Cl bond length | ~1.80 Å |
| C-C-C (butyl chain) bond angle | ~112° |
| Total Energy | [Representative Value] Hartrees |
| Dipole Moment | [Representative Value] Debye |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is typically localized on the electron-rich benzene (B151609) ring, while the LUMO may have significant contributions from the butyl chain and the chlorine atom.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | [Representative Value, e.g., -6.5 eV] |
| LUMO | [Representative Value, e.g., -0.8 eV] |
| HOMO-LUMO Gap | [Calculated Difference] |
Note: These energy values are illustrative and represent typical ranges observed for similar aromatic compounds.
Molecular Dynamics Simulations of Intermolecular Interactions and Conformational Landscapes
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations can reveal the various conformations that the flexible butyl chain can adopt and the interactions between molecules in a condensed phase. These simulations provide a deeper understanding of the molecule's conformational landscape and its influence on physical properties. By simulating the molecule's movement, researchers can identify the most stable conformers and the energy barriers between them.
Reaction Mechanism Predictions and Transition State Characterization
Computational methods are invaluable for investigating reaction mechanisms, such as the intramolecular Friedel-Crafts alkylation of this compound to form tetralin. Theoretical calculations can map out the potential energy surface of the reaction, identifying intermediates and transition states.
The characterization of the transition state is particularly important as it provides information about the activation energy of the reaction. For the cyclization of this compound, computational studies can elucidate the structure of the transition state and the energetic barrier that must be overcome for the reaction to proceed.
Quantitative Structure-Reactivity Relationship (QSAR) Modeling
Quantitative Structure-Reactivity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. While specific QSAR models focused solely on this compound are not widely documented, it can be included in broader studies of substituted benzenes.
In a hypothetical QSAR model for a particular property (e.g., toxicity), various molecular descriptors for this compound would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The model would then use these descriptors to predict the compound's activity.
Applications of 4 Chlorobutyl Benzene in Advanced Materials Science and Chemical Synthesis
Role as a Precursor in Polymer Chemistry and Macromolecular Synthesis
The distinct functionalities of (4-Chlorobutyl)benzene make it a valuable component in designing and synthesizing advanced macromolecular structures. It can be employed to introduce the 4-phenylbutyl moiety into polymer chains, thereby modifying their physical and chemical properties for specific applications.
Development of Specialty Polymers with Tunable Functional Properties
A significant application of this compound and its analogs, such as 4-phenylbutyl bromide, is in the surface functionalization of existing polymers through "grafting to" reactions. This method allows for the creation of specialty polymers with precisely controlled properties.
One notable example is the hydrophobic modification of poly(γ-glutamic acid) (PGGA), a biodegradable and biocompatible polymer. mdpi.comnih.gov By reacting the carboxylic acid side groups of PGGA with 4-phenylbutyl bromide, researchers have successfully synthesized a series of amphiphilic copolymers. mdpi.com In this architecture, the grafted 4-phenylbutyl groups form a hydrophobic core, while the unreacted carboxylate groups constitute a hydrophilic shell. mdpi.com
This modification allows the copolymers to self-assemble into spherical nanoparticles in aqueous solutions. mdpi.comnih.gov The size and surface charge (zeta potential) of these nanoparticles can be tuned by varying the degree of esterification, which directly impacts the hydrophilic-lipophilic balance of the copolymer. mdpi.com These tailored nanoparticles have shown significant potential as carriers for hydrophobic drugs, such as Doxorubicin, demonstrating high encapsulation efficiency and pH-responsive drug release, which is faster in acidic environments typical of tumor tissues. mdpi.comnih.gov
Table 1: Properties of PGGA Copolymers Modified with 4-Phenylbutyl Groups
| Degree of Esterification (mol%) | Nanoparticle Diameter (nm) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) |
|---|---|---|---|
| 30 | 89 - 150 | -13.1 to -25.0 | Moderate |
| 46 | ~200 | -25.0 to -40.0 | High |
| 70 | 250 - 374 | -40.0 to -49.5 | Lower |
Data synthesized from findings reported in scientific studies. mdpi.comnih.gov
Synthesis of Monomers for Controlled Polymerization Techniques
While not a monomer in the traditional sense for chain-growth polymerization, this compound is an ideal precursor for creating functional initiators used in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions.
The functionality of ATRP relies on an alkyl halide initiator. This compound, as a primary alkyl chloride, can serve this role effectively. In a typical ATRP process, the carbon-chlorine bond is reversibly cleaved by a transition metal catalyst, generating a radical that initiates the polymerization of a monomer. The this compound molecule would thus be incorporated at the beginning of the polymer chain, resulting in a polymer with a terminal 4-phenylbutyl group (an α-functionalized polymer).
This approach allows for the precise placement of the 4-phenylbutyl group at the chain end, which can be used to impart specific properties to the polymer or to serve as a reactive handle for subsequent "grafting to" reactions, creating more complex architectures like block copolymers.
Building Block for the Synthesis of Complex Organic Architectures
The combination of a reactive alkyl halide and a stable aromatic ring makes this compound a valuable building block for constructing sophisticated organic molecules, including analogs of natural products and specialized ligands for catalysis.
Integration into Natural Product Analogs and Derivatives
The 4-phenylbutyl moiety, derived from this compound, is a key structural component in various pharmacologically active compounds that are often designed as analogs or mimics of natural substrates.
A prominent example is Fosinopril (B1673572), an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. guidetopharmacology.orgapexbt.com Fosinopril is a prodrug that is metabolized in the body to its active form, fosinoprilat. guidetopharmacology.org The chemical structure of fosinopril explicitly contains a (4-phenylbutyl)phosphinyl group: L-proline, 4-cyclohexyl-1-[[2-methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetyl]-, sodium salt. google.comnih.gov This 4-phenylbutyl group plays a crucial role in the molecule's ability to bind to the active site of the ACE enzyme, mimicking the natural peptide substrate and blocking its hypertensive action. apexbt.com The synthesis of this complex molecule relies on precursors that can introduce the essential 4-phenylbutylphosphinyl moiety. google.com
Design and Synthesis of Novel Ligands for Asymmetric Catalysis
In the field of asymmetric catalysis, the design of chiral ligands is paramount for achieving high enantioselectivity. Phosphine (B1218219) ligands, in particular, are widely used due to their strong coordination to transition metals. The electronic and steric properties of these ligands can be finely tuned by modifying the substituents on the phosphorus atom.
This compound serves as an excellent starting material for the synthesis of novel phosphine ligands. Through a standard nucleophilic substitution reaction, the chloro group can be readily displaced by a phosphide (B1233454) anion, such as lithium diphenylphosphide (LiPPh₂), which is generated from diphenylphosphine. wikipedia.org This reaction yields (4-phenylbutyl)diphenylphosphine, a tertiary phosphine ligand.
In this designed ligand, the 4-phenylbutyl group offers several distinct features:
Steric Influence: It provides a flexible, bulky, and non-polar chain that can influence the geometry of the metal complex and the stereochemical outcome of a catalytic reaction.
Electronic Properties: The phenyl group at the end of the butyl chain can participate in non-covalent interactions, potentially helping to orient substrates within the catalytic pocket.
Synthetic Versatility: The terminal phenyl ring can be further functionalized to attach other coordinating groups or to immobilize the ligand on a solid support.
The ability to easily synthesize such ligands from this compound highlights its utility as a versatile platform for developing new catalytic systems.
Intermediate in Fine Chemical and Agrochemical Synthesis
The dual reactivity of this compound makes it a highly useful intermediate in the multi-step synthesis of fine chemicals and agrochemicals. Its ability to undergo reactions at both the alkyl chloride and the aromatic ring allows for the construction of complex molecular frameworks.
A specific application is its use as an intermediate in the synthesis of the dinitroaniline herbicide Butralin . In the manufacturing process, the 4-chlorobutyl group is used to alkylate an amine precursor, demonstrating a classic application of its reactive chloro group in C-N bond formation.
Furthermore, this compound can undergo an intramolecular Friedel-Crafts alkylation reaction. In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), the terminal chloro group is activated, leading to the formation of a carbocation that attacks the molecule's own phenyl ring. This cyclization reaction produces 1,2,3,4-tetrahydronaphthalene (also known as Tetralin). This reaction is a powerful method for constructing the fused bicyclic ring system that is a common structural motif in many pharmaceuticals and other fine chemicals.
Potential Applications in Nanotechnology and Functional Material Development
The unique chemical structure of this compound suggests its utility as a versatile precursor and modifying agent in the burgeoning fields of nanotechnology and functional materials. The presence of a reactive alkyl halide and an aromatic ring allows for a range of chemical transformations, enabling its incorporation into various nanomaterials and polymer architectures.
One of the primary avenues for the application of this compound is through Friedel-Crafts reactions . This well-established class of reactions allows for the alkylation or acylation of aromatic rings. In the context of materials science, this compound can act as an alkylating agent to modify existing polymers or monomers that possess aromatic moieties. This can be a strategic approach to introduce flexible butyl chains into a rigid polymer backbone, thereby altering its mechanical properties, such as flexibility and impact resistance. Furthermore, the terminal chloro group on the butyl chain remains available for subsequent chemical modifications, offering a route to graft other functional molecules or initiate polymerization, leading to the formation of complex polymer architectures like graft copolymers.
In the domain of nanotechnology , this compound can be envisioned as a surface modification agent for nanomaterials. The phenyl group can interact with the surface of certain nanoparticles, such as carbon nanotubes or graphene, through non-covalent π-π stacking interactions. Subsequently, the reactive chlorobutyl group can be utilized to covalently attach other molecules or polymers to the nanoparticle surface. This "grafting from" or "grafting to" approach is crucial for tailoring the surface properties of nanomaterials, enhancing their dispersibility in various solvents, and improving their compatibility with polymer matrices in nanocomposites. The ability to functionalize nanoparticles is a key factor in unlocking their full potential in applications ranging from electronics to biomedical devices.
The development of functional materials , such as stimuli-responsive polymers, represents another promising area for the application of this compound. The chloroalkyl group can be converted into other functional groups, such as amines, azides, or alkynes, through nucleophilic substitution reactions. These transformations open up possibilities for creating polymers with tailored functionalities. For instance, the introduction of specific chemical moieties can render a material sensitive to changes in pH, temperature, or light, allowing for the development of "smart" materials for applications in drug delivery, sensors, and self-healing materials.
Environmental and Safety Considerations in the Lifecycle of 4 Chlorobutyl Benzene
Advanced Waste Management and Remediation Strategies for Chemical Effluents
Effluents from industrial processes using (4-chlorobutyl)benzene must be treated to remove the compound and its potential byproducts before discharge. Advanced technologies are focused on efficient destruction of these contaminants, while green analytical methods are being developed for more sustainable monitoring.
For biologically persistent or toxic organic compounds like chlorinated aromatics, conventional wastewater treatment may not be sufficient wikipedia.org. Advanced Oxidation Processes (AOPs) are a set of powerful chemical treatment procedures designed to mineralize such contaminants wikipedia.orgmembranechemicals.com.
AOPs work by generating a high concentration of extremely reactive hydroxyl radicals (•OH) in situ wikipedia.orgmembranechemicals.com. These radicals are non-selective and can rapidly oxidize a broad range of organic pollutants, breaking them down into simpler, non-toxic molecules like CO₂, H₂O, and inorganic salts wikipedia.orgyoutube.com. AOPs are particularly effective for treating chlorinated hydrocarbons youtube.com.
Table 3: Common Advanced Oxidation Processes (AOPs) for Effluent Treatment
| AOP Technology | Description | Advantages |
|---|---|---|
| UV/H₂O₂ | Uses ultraviolet (UV) light to split hydrogen peroxide (H₂O₂) into hydroxyl radicals. | No sludge production; effective for a wide range of organics. |
| Ozonation (O₃) | Ozone is a strong oxidant itself and can also be combined with UV or H₂O₂ to produce hydroxyl radicals wikipedia.orgnih.gov. | Powerful disinfectant; can be enhanced to generate •OH for recalcitrant compounds. |
| Fenton's Reagent | A mixture of hydrogen peroxide and an iron(II) catalyst that generates hydroxyl radicals. | Rapid reaction rates; can be operated at ambient temperature and pressure. |
| Photo-Fenton | Combines Fenton's reagent with UV light to enhance radical production and regenerate the iron catalyst. | Higher efficiency than standard Fenton process. |
| TiO₂ Photocatalysis | A semiconductor catalyst (titanium dioxide) is activated by UV light to produce hydroxyl radicals from water. | Catalyst is inexpensive, non-toxic, and can be reused. |
These technologies can be employed to treat industrial wastewater, ensuring that this compound and its degradation products are effectively destroyed before release into the environment wikipedia.org.
Monitoring the presence and concentration of this compound in the environment is essential, but the analytical methods themselves can have an environmental impact. Green Analytical Chemistry (GAC) aims to reduce the negative effects of chemical analysis by minimizing the use of hazardous substances and reducing waste and energy consumption researchgate.netijirt.org.
The principles of GAC encourage the development of analytical methods that are safer for both the operator and the environment hilarispublisher.com. This involves a shift away from traditional methods, which often rely on large volumes of toxic organic solvents for sample extraction and preparation.
Table 4: Comparison of Traditional vs. Green Analytical Approaches for Organic Pollutants
| Analytical Step | Traditional Approach | Green Alternative |
|---|---|---|
| Sample Collection | Large volume grab samples. | On-site analysis, passive sampling, use of biosensors researchgate.net. |
| Sample Preparation | Liquid-liquid extraction using large volumes of chlorinated solvents. | Miniaturized techniques like Solid-Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE); use of green solvents (e.g., supercritical fluids, ionic liquids) researchgate.netrsc.org. |
| Sample Analysis | Gas or High-Performance Liquid Chromatography (GC/HPLC) with solvent-intensive methods. | Development of faster GC/HPLC methods that use less solvent; direct analysis techniques that require minimal preparation researchgate.net. |
| Waste Generation | Significant volumes of hazardous solvent and reagent waste. | Drastic reduction in waste volume through miniaturization and solvent-free techniques ijirt.org. |
By adopting GAC approaches, the environmental lifecycle of this compound can be monitored more sustainably, aligning safety and environmental stewardship with scientific accuracy ijirt.orgmdpi.com.
Occupational Safety and Handling Protocols in Laboratory and Industrial Scale Operations
Comprehensive Risk Assessment and Exposure Control Measures
A systematic risk assessment is the foundation for ensuring safety when working with this compound. This involves identifying the hazards, evaluating the risks of exposure, and implementing appropriate control measures.
Hazard Identification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards nih.gov:
Skin Irritation (Category 2): Causes skin irritation.
Eye Irritation (Category 2): Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
These classifications indicate that the primary hazards are related to direct contact and inhalation.
Interactive Data Table: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Source: European Chemicals Agency (ECHA) nih.gov
Exposure Routes and Control Hierarchy
Human exposure can occur through inhalation of vapors, direct skin contact, or eye contact epa.gov. Given the compound's hazard profile, a hierarchy of controls should be implemented to minimize exposure.
Elimination/Substitution: The most effective control is to consider if this compound can be replaced with a less hazardous substance.
Engineering Controls: If substitution is not feasible, engineering controls are the next priority. These are designed to isolate the hazard from the worker.
Ventilation: All work with this compound should be conducted in a well-ventilated area nc.govfishersci.com. For laboratory-scale operations, a certified chemical fume hood is essential bp.com. In industrial settings, local exhaust ventilation (LEV) systems should be installed at points of potential vapor release to capture emissions at the source.
Process Enclosure: For larger-scale or continuous operations, handling the chemical within a closed system can significantly reduce worker exposure fishersci.co.uk.
Administrative Controls: These are work practices and procedures designed to reduce the duration, frequency, and severity of exposure.
Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and waste disposal of this compound must be developed and strictly followed.
Training: All personnel handling the substance must receive comprehensive training on its hazards, safe handling procedures, proper use of PPE, and emergency response nj.gov.
Work Area Demarcation: Clearly designate areas where this compound is handled and stored, with access restricted to authorized personnel.
Personal Protective Equipment (PPE): PPE should be used as the last line of defense, in conjunction with engineering and administrative controls.
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact fishersci.comccohs.ca.
Skin Protection: Chemical-resistant gloves must be worn. While specific glove material recommendations for this compound are not widely published, compatibility charts from glove manufacturers should be consulted. For similar chlorinated hydrocarbons, materials like Viton® or butyl rubber are often recommended over nitrile, which may offer only splash protection ccohs.ca. Protective clothing, such as a lab coat or chemical-resistant apron, is also necessary to prevent skin contact bp.com.
Respiratory Protection: If engineering controls cannot maintain airborne concentrations below acceptable limits, or during emergency situations, appropriate respiratory protection is required nc.govbp.com. The selection of a respirator depends on the concentration of airborne contaminants.
Guidelines for Safe Storage, Transportation, and Emergency Response
Proper storage, transport, and emergency preparedness are critical components of the lifecycle management of this compound.
Storage
Proper storage conditions are essential to maintain the chemical's stability and prevent accidental release or dangerous reactions.
Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition fishersci.co.ukccohs.cacpchem.com.
Keep containers tightly closed to prevent the escape of vapors fishersci.co.ukcpchem.com.
Store away from incompatible materials, such as strong oxidizing agents ccohs.cafishersci.com.
Use secondary containment to capture any potential leaks or spills.
Interactive Data Table: Recommended Storage Conditions
| Parameter | Guideline |
| Location | Cool, dry, well-ventilated area |
| Ignition Sources | Keep away from heat, sparks, and open flames |
| Incompatible Materials | Segregate from strong oxidizing agents |
| Container | Keep container tightly closed and sealed |
| Ventilation | Ensure adequate general and local exhaust ventilation |
Transportation
The transportation of this compound must comply with national and international regulations for the transport of hazardous materials cargohandbook.comtotalenergies.com. While specific transportation classifications for this compound may vary, it would likely be classified based on its properties as an irritant and potentially as a flammable liquid or environmentally hazardous substance depending on its flash point and aquatic toxicity data. Key considerations include:
Proper Shipping Name and UN Number: Shippers must use the correct regulatory classifications.
Packaging: Use UN-approved, robust, and leak-proof containers cargohandbook.com.
Labeling and Placarding: Containers and vehicles must be clearly labeled with the appropriate hazard pictograms and placards.
Documentation: All shipments must be accompanied by the correct shipping papers and Safety Data Sheets (SDS).
Emergency Response
Clear and concise emergency procedures are necessary to mitigate the consequences of spills, fires, or personnel exposure.
Spills and Leaks:
Evacuate all non-essential personnel from the area.
Eliminate all ignition sources.
Wear appropriate PPE, including respiratory protection.
Contain the spill using an inert absorbent material like sand or vermiculite fishersci.co.uk. Do not use combustible materials like sawdust.
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal fishersci.co.uk.
Ventilate the area and clean the spill site once the material has been removed.
Fire:
Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish the fire nj.govcpchem.com.
Water spray can be used to cool containers exposed to fire to prevent them from rupturing nj.govairgas.com.
Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear fishersci.com.
Personnel Exposure:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention fishersci.co.ukccohs.ca.
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. Seek medical attention if irritation develops or persists fishersci.co.ukccohs.ca.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention ccohs.ca.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention fishersci.com.
Future Research Directions and Translational Opportunities for 4 Chlorobutyl Benzene
Exploration of Novel and Sustainable Synthetic Methodologies
Traditional synthesis routes to (4-chlorobutyl)benzene often rely on classical methods like Friedel-Crafts alkylation, which may involve harsh catalysts and generate significant waste. The future of its synthesis lies in the adoption of greener and more efficient methodologies that align with the principles of sustainable chemistry. pnas.orgresearchgate.net Key areas of exploration include biocatalysis and photocatalysis, which offer milder reaction conditions, higher selectivity, and a reduced environmental footprint. researchgate.netnih.gov
Biocatalysis: The use of enzymes, particularly halogenases, presents a promising avenue for the selective halogenation of aromatic compounds. nih.govnih.gov Flavin-dependent halogenases (FDHs), for instance, can catalyze the site-selective halogenation of electron-rich aromatic substrates under ambient conditions. nih.govuark.edu Future research could focus on engineering FDHs or other halogenating enzymes with tailored substrate specificity to accept butylbenzene (B1677000) or related precursors, enabling a direct and environmentally benign route to this compound. nih.gov The development of fused enzyme systems, combining a flavin reductase with a halogenase, could further enhance catalytic efficiency in vivo. nih.gov
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-halogen bonds under exceptionally mild conditions. mdpi.comprinceton.edu This technique can activate substrates that are often unreactive under traditional thermal conditions. princeton.edursc.org Research into the photocatalytic C-H halogenation of the terminal methyl group of butylbenzene could provide a direct and atom-economical synthesis pathway. nih.gov Furthermore, combining photocatalysis with biocatalysis offers a hybrid approach where light-driven reactions can generate intermediates for enzymatic transformations, expanding the synthetic toolbox. mdpi.com
These sustainable methods aim to improve key metrics like Process Mass Intensity (PMI), reduce the use of hazardous solvents, and lower catalyst loadings, making the production of this compound more economically and environmentally viable. nih.gov
| Methodology | Potential Advantages | Research Focus |
| Biocatalysis | High regioselectivity, mild reaction conditions (ambient temp./pressure), reduced waste, use of renewable resources. nih.govnih.gov | Enzyme engineering for substrate specificity, development of robust fused enzyme systems, optimization of in vivo biocatalytic pathways. nih.gov |
| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions, access to unique reactivity patterns, high atom economy. mdpi.comprinceton.edu | Development of efficient photocatalysts, selective C-H bond halogenation, integration into continuous flow systems. beilstein-journals.orgbeilstein-journals.org |
| Green Chemistry | Minimization of hazardous by-products, use of safer solvents (e.g., aqueous micellar conditions), improved energy efficiency. pnas.orgrsc.org | Designing synthetic routes with higher atom economy, replacing hazardous reagents with benign alternatives. nih.govrsc.org |
Investigation of Undiscovered Reactivity Patterns and Unconventional Transformations
Beyond its established roles in nucleophilic substitution and intramolecular Friedel-Crafts reactions, the reactivity of this compound can be expanded through modern synthetic methods. study.com Future research will likely focus on unconventional transformations that leverage C-H activation and photoredox catalysis to create novel molecular architectures.
C-H Activation: Direct functionalization of C-H bonds is a cornerstone of modern synthetic chemistry, offering a more direct and efficient way to build molecular complexity. rsc.orgbeilstein-journals.org For this compound, this could involve the selective halogenation or alkylation of the benzylic position, which possesses weakened C-H bonds due to resonance stabilization of the resulting radical. libretexts.orgucalgary.ca Transition-metal catalysis, employing metals like palladium or copper, could enable the regioselective functionalization of the aromatic ring or the alkyl chain, bypassing the need for pre-functionalized starting materials. rsc.orgbeilstein-journals.org
Photoredox and Radical Chemistry: Visible-light photoredox catalysis can generate alkyl radicals from unactivated alkyl halides under mild conditions. rsc.orgnih.gov This opens up new possibilities for this compound. The chloroalkyl group could be transformed into a nucleophilic alkyl radical, which could then participate in reactions like Minisci-type additions to heteroarenes or couplings with other partners. nih.govrsc.org This approach circumvents the limitations of traditional radical chemistry, which often requires harsh initiators. princeton.edu The combination of photoredox catalysis with other catalytic cycles, such as nickel catalysis, has proven particularly powerful for forging challenging carbon-carbon bonds. beilstein-journals.org
These advanced methodologies could enable the use of this compound in late-stage functionalization, a strategy of great importance in drug discovery and materials science, allowing for the rapid diversification of complex molecules. nih.gov
Integration of this compound into Emerging Areas of Materials Science
The bifunctional nature of this compound—a polymerizable aromatic ring and a reactive alkyl halide—makes it a promising candidate for developing advanced materials. While it has found use as a plasticizer and in synthetic rubber production, its potential in emerging high-performance materials is an area ripe for exploration.
Future research could focus on utilizing this compound as a key monomer or a modifying agent in the synthesis of functional polymers. For example, it could be incorporated into polymer backbones via Friedel-Crafts alkylation reactions with other aromatic monomers, a process that can be controlled to produce either linear or branched polymer architectures. researchgate.net
Potential applications in materials science include:
Specialty Polymers: The phenylbutyl moiety can be incorporated into polymer chains to enhance thermal stability and modify mechanical properties. The chlorine atom provides a reactive handle for post-polymerization modification, allowing for the attachment of other functional groups to create materials with tailored properties, such as specific solubility, flame retardancy, or optical characteristics.
Organic Electronics: Aromatic and alkylaromatic units are fundamental components of organic semiconductors and conductive polymers. This compound could serve as a precursor for synthesizing larger conjugated systems or as a side-chain modifier to control the morphology and processability of materials used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Functional Coatings and Adhesives: The reactivity of the chlorobutyl group allows it to be grafted onto surfaces or cross-linked into polymer networks. This could be exploited to develop advanced coatings with enhanced adhesion, chemical resistance, or specific surface properties.
Development of Advanced Analytical Techniques for Trace Detection in Complex Matrices
As the use of halogenated organic compounds continues, the need for sensitive and selective analytical methods for their detection in environmental and biological samples becomes increasingly critical. ajol.info Future research in this area will focus on developing techniques capable of detecting this compound and its metabolites at ultra-trace levels.
Advanced Sample Preparation: A key challenge in trace analysis is the pre-concentration of the analyte from a complex matrix. ajol.info Miniaturized and automated sample preparation techniques such as headspace solvent microextraction (HSME) and solid-phase microextraction (SPME) are promising for this purpose. ajol.infonih.govresearchgate.net These methods reduce solvent consumption and analysis time while improving detection limits. researchgate.net The development of novel sorbent materials for SPME fibers could further enhance selectivity for compounds like this compound.
High-Sensitivity Detection: Gas chromatography (GC) coupled with sensitive detectors remains the standard for analyzing halogenated organics. chromatographyonline.com The electron capture detector (ECD) is particularly sensitive to halogenated compounds. nih.govchromatographyonline.com For unambiguous identification, especially in complex mixtures, mass spectrometry (MS) is indispensable. Future work may involve high-resolution mass spectrometry to achieve even greater specificity and lower detection limits.
Novel Sensor Technologies: A major frontier is the development of real-time, in-field sensors. mdpi.com
Optical Sensors: Fluorescence-based optical sensors and biosensors are being developed for the rapid detection of persistent organic pollutants. researchgate.netnih.gov These sensors can offer high sensitivity and the potential for remote monitoring. mdpi.com
Molecularly Imprinted Polymers (MIPs): MIPs are synthetic receptors with tailor-made binding sites for a specific target molecule. nih.gov An electrochemical or optical sensor based on a MIP designed for this compound could provide highly selective and sensitive detection in complex samples like environmental water or biological fluids. nih.govmdpi.com
| Technique | Principle | Future Development | Limit of Detection (LOD) Example |
| HSME-GC-ECD | Analyte is extracted from the sample headspace into a microdrop of solvent, then injected into a GC. nih.gov | Optimization of extraction solvents and conditions for higher efficiency and selectivity. | 0.1 to 3.0 µg/L for various chlorobenzenes in water. nih.gov |
| SPME-GC-FID | A coated fiber extracts analytes directly from the sample, which are then thermally desorbed into the GC. ajol.info | Development of novel, highly selective fiber coatings. | 0.020 to 0.265 ng/mL for chlorobenzenes in water. ajol.info |
| MMICM Separation | A magnetic molecularly imprinted chitosan (B1678972) membrane selectively binds and separates chlorobenzenes from water. mdpi.com | Synthesis of membranes with higher binding capacity and selectivity for specific isomers or derivatives. | 0.0016 to 0.057 ng/L for chlorobenzenes in water. mdpi.com |
| Optical Biosensors | Biological recognition elements (e.g., enzymes, antibodies) are coupled with an optical transducer to signal the presence of the analyte. nih.gov | Integration of nanomaterials (e.g., quantum dots) to enhance signal and sensitivity. nih.gov | Potential for ppb (ng/mL) to ppt (B1677978) (pg/mL) detection levels. nih.gov |
Predictive Modeling for Environmental Impact and Safety Assessment of Related Compounds
Computational methods are becoming indispensable for predicting the environmental fate and toxicological profiles of chemicals, reducing reliance on costly and time-consuming animal testing. researchgate.netmdpi.com For this compound and its derivatives, predictive modeling represents a critical area for future research to ensure their safe use and development.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.gov By analyzing a dataset of structurally similar halogenated aromatic compounds with known toxicity, models can be built to predict the potential toxicity of this compound. researchgate.netosti.govnih.gov These models can identify key molecular descriptors—such as hydrophobicity, electronic properties, and steric factors—that correlate with adverse effects. nih.govnih.gov This approach can be used to screen new derivatives for potential hazards early in the development process. scienmag.com
Environmental Fate Modeling: The environmental persistence, distribution, and degradation of this compound can be predicted using multimedia fate models. oup.comresearchgate.net These models, such as the ChemCAN and SoilFug models, simulate the behavior of a chemical in different environmental compartments (air, water, soil, sediment). osti.gov By inputting the physicochemical properties of this compound, researchers can estimate its likely environmental concentrations, identify compartments where it may accumulate, and predict its primary degradation pathways, such as biodegradation or photodegradation. researchgate.netmit.edu This information is vital for conducting comprehensive environmental risk assessments. scienmag.com
The integration of machine learning algorithms and large chemical databases will continue to improve the accuracy and predictive power of these models, enabling a proactive approach to chemical safety and environmental stewardship. scienmag.com
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the purity and structural integrity of (4-Chlorobutyl)benzene in synthetic chemistry research?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the structure, focusing on characteristic peaks for the chlorobutyl chain (δ 1.6–1.8 ppm for CH groups adjacent to Cl) and aromatic protons (δ 7.2–7.4 ppm) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze purity by comparing retention times and mass fragmentation patterns with reference standards.
- Melting Point Analysis : Compare experimental values with literature data (if available) to verify consistency.
- Database Cross-Referencing : Use SciFinder or Reaxys to validate spectral data and confirm novelty .
Q. How should researchers determine key physicochemical parameters (e.g., logP, vapor pressure) for this compound during preformulation studies?
- Methodology :
- Experimental Measurements :
- logP : Determine via shake-flask method using octanol/water partitioning, followed by HPLC quantification.
- Vapor Pressure : Use thermogravimetric analysis (TGA) or gas saturation methods under controlled temperatures.
- Computational Predictions : Apply software like ACD/Labs or EPI Suite to estimate properties based on molecular structure .
- Reference PubChem Data : Cross-check experimental results with PubChem entries for molecular weight (168.66 g/mol) and SMILES (ClCCCCC1=CC=CC=C1) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physicochemical properties of this compound across different studies?
- Methodology :
- Source Evaluation : Prioritize data from peer-reviewed journals over commercial databases.
- Experimental Replication : Reproduce synthesis and characterization under standardized conditions (e.g., anhydrous AlCl for Friedel-Crafts alkylation).
- Statistical Analysis : Use tools like Grubbs’ test to identify outliers in datasets.
- Cross-Validation : Compare results with high-resolution crystallographic data (if available) or computational models .
Q. What strategies are effective in resolving contradictions between experimental NMR data and computational predictions for this compound derivatives?
- Methodology :
- Solvent Effects : Test NMR in deuterated solvents (e.g., CDCl, DMSO-d) to assess shifts caused by hydrogen bonding.
- Dynamic NMR : Investigate conformational flexibility of the chlorobutyl chain at varying temperatures.
- DFT Calculations : Perform density functional theory (DFT) simulations to predict chemical shifts and compare with experimental data.
- Collaborative Tools : Share raw spectral data via platforms like NMRShiftDB for community validation .
Q. How can computational tools like SHELX be applied in the structural analysis of this compound derivatives?
- Methodology :
- Crystallographic Refinement : Use SHELXL to refine X-ray diffraction data, focusing on Cl atom positioning and bond lengths (C-Cl typically ~1.79 Å).
- Twinned Data Handling : Employ SHELXD for structure solution in cases of crystal twinning or disorder.
- Validation : Cross-check results with PLATON or Mercury software to ensure geometric accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
